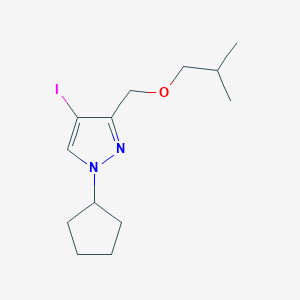

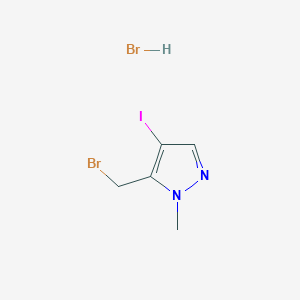

1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential for use in various applications. This compound is a pyrazole derivative that has been synthesized using various methods. The purpose of

Applications De Recherche Scientifique

Chemical Inhibitors of Cytochrome P450 Isoforms

1-Cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is part of the pyrazole derivatives, which have been investigated for their role as chemical inhibitors in studies focusing on the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes. These inhibitors are critical for understanding drug-drug interactions in co-administered medications due to their selectivity and potency in inhibiting specific CYP isoforms, essential for drug metabolism prediction and safety assessments (Khojasteh et al., 2011).

Synthetic and Bioevaluation of Novel Pyrazole

Pyrazoles, including 1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole, are central to pharmaceutical and agrochemical activities due to their structural significance and bioactivity. They are synthesized under various conditions, showing potential in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. This highlights the compound's versatility in creating biologically active molecules (Sheetal et al., 2018).

Pyrazole Derivatives as Antimicrobial and Anticancer Agents

Research has demonstrated that pyrazole scaffolds, such as 1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole, can serve as successful antimicrobial, anticancer, and antimalarial therapeutics. These compounds have shown effectiveness against a range of targets like DNA gyrase, topoisomerase IV, Hsp90, and various kinase enzymes, underscoring the chemical's utility in developing potent therapeutic medicines (Karati et al., 2022).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The multicomponent reactions (MCRs) synthesis method for pyrazole derivatives, including 1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole, has seen a rise in popularity due to its efficiency in creating biologically active molecules. These derivatives have been studied for their antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties, providing a foundation for future drug development (Becerra et al., 2022).

Pyrazolines for Neurodegenerative Disorders

Pyrazoline compounds, including derivatives like 1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole, have been explored for their neuroprotective properties against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Their ability to inhibit enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAO) positions them as potential treatments for these conditions (Ahsan et al., 2022).

Propriétés

IUPAC Name |

1-cyclopentyl-4-iodo-3-(2-methylpropoxymethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21IN2O/c1-10(2)8-17-9-13-12(14)7-16(15-13)11-5-3-4-6-11/h7,10-11H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHHSLMQSKZKPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC1=NN(C=C1I)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide](/img/structure/B2443062.png)

![2,2-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2443067.png)

![5,5,7-Trimethyl-2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-one](/img/structure/B2443072.png)

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2443074.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2443076.png)

![3,5-Dimethyl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine](/img/structure/B2443077.png)

![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2443079.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2443083.png)

![6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2443084.png)